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Compound of Interest

Compound Name: 2-amino-N-ethylbenzamide

Cat. No.: B184121 Get Quote

Spectroscopic Analysis of 2-Amino-N-
ethylbenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectroscopic analysis of 2-amino-N-ethylbenzamide,

a key chemical intermediate in pharmaceutical synthesis. The following sections present

predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear

Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS),

based on established principles and data from analogous compounds. This guide also includes

detailed experimental protocols for acquiring such spectra.

Chemical Structure and Properties
IUPAC Name: 2-amino-N-ethylbenzamide

Molecular Formula: C₉H₁₂N₂O[1][2]

Molecular Weight: 164.21 g/mol [1]

CAS Number: 32212-29-6[1][2]

Spectroscopic Data
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The following tables summarize the predicted spectroscopic data for 2-amino-N-
ethylbenzamide.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.2-7.4 m 2H Ar-H

~6.6-6.8 m 2H Ar-H

~6.0 (broad s) s 1H NH (amide)

~4.5 (broad s) s 2H NH₂ (amine)

3.45 q 2H CH₂

1.25 t 3H CH₃

Predicted values are based on analogous compounds such as N-ethylbenzamide and

substituted anilines.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
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Chemical Shift (δ, ppm) Assignment

~168 C=O (amide)

~148 Ar-C (C-NH₂)

~132 Ar-CH

~128 Ar-CH

~118 Ar-C (C-C=O)

~116 Ar-CH

~115 Ar-CH

~35 CH₂

~15 CH₃

Predicted values are based on analogous compounds such as N-ethylbenzamide and 2-amino-

N,N-diethylbenzamide.[3]

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3450-3300 Medium, Sharp (two bands) N-H stretch (primary amine)

3300-3250 Medium, Broad N-H stretch (secondary amide)

~1630 Strong C=O stretch (Amide I)

~1590 Medium N-H bend (primary amine)

~1540 Medium
N-H bend (secondary amide,

Amide II)

1300-1200 Medium C-N stretch (aromatic amine)

750 Strong
C-H bend (ortho-disubstituted

aromatic)
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Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation

m/z Proposed Fragment

164 [M]⁺ (Molecular Ion)

149 [M - CH₃]⁺

120 [M - C₂H₅NH]⁺ or [C₇H₆NO]⁺

106 [C₇H₆O]⁺

92 [C₆H₆N]⁺

77 [C₆H₅]⁺

Experimental Protocols
NMR Spectroscopy
Protocol for ¹H and ¹³C NMR Spectroscopy:

Sample Preparation: Dissolve approximately 5-10 mg of 2-amino-N-ethylbenzamide in 0.6-

0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as

an internal standard (0 ppm).

Instrumentation: Utilize a 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

¹H NMR Acquisition:

Acquire the spectrum with a 90° pulse angle.

Set the spectral width to cover the range of -2 to 12 ppm.

Use a relaxation delay of 5 seconds to ensure full relaxation of all protons.

Typically, 16-64 scans are sufficient to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:
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Acquire the spectrum with proton decoupling.

Set the spectral width to cover the range of 0 to 200 ppm.

Use a relaxation delay of 2-5 seconds.

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural

abundance of ¹³C.

Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the spectrum to the

TMS signal.

Infrared (IR) Spectroscopy
Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

Sample Preparation: Place a small amount of solid 2-amino-N-ethylbenzamide directly onto

the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Background Scan: Record a background spectrum of the empty ATR crystal to subtract

atmospheric and instrument-related absorptions.

Sample Scan: Lower the ATR press to ensure good contact between the sample and the

crystal. Acquire the sample spectrum.

Data Collection: Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. Co-adding 16 or 32 scans usually provides a high-quality spectrum.

Processing: The software automatically subtracts the background spectrum from the sample

spectrum to yield the final IR spectrum.

Mass Spectrometry
Protocol for Electron Ionization Mass Spectrometry (EI-MS):
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70

eV) to induce ionization and fragmentation.

Mass Analysis: Separate the resulting positively charged ions and fragments based on their

mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).

Detection: Detect the ions and record their abundance.

Data Representation: The resulting mass spectrum is a plot of relative ion abundance versus

m/z.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-amino-
N-ethylbenzamide.
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Spectroscopic Analysis Workflow for 2-amino-N-ethylbenzamide
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Caption: Workflow for the spectroscopic analysis of 2-amino-N-ethylbenzamide.

This diagram illustrates the process from sample preparation through various spectroscopic

techniques to data analysis and final structural confirmation. Each spectroscopic method

provides unique information that, when combined, allows for a comprehensive understanding

of the molecule's structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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